![molecular formula C13H14FN3O B2889571 4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine CAS No. 477889-32-0](/img/structure/B2889571.png)
4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine
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Overview
Description
“4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives have been of interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives have shown promising biological activity .
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of phenyl pyrimidin derivatives is a foundational aspect of research into small molecule inhibitors for cancer therapy. The process involves acylation and nucleophilic substitution, with structure confirmation via MS and NMR, optimizing synthetic methods for higher efficiency and specificity (Gan et al., 2021). Similarly, the exploration of p-hydroxycinnamic acid amides demonstrates the significance of structural variations in binding interactions with proteins, offering insights into molecular design principles for therapeutic agents (Meng et al., 2012).
Biological Activity and Therapeutic Potential
The biological activity of pyrimidine derivatives, particularly their anti-inflammatory and analgesic properties, has been a focus of research. Novel syntheses of pyrimidin-2-ol derivatives have revealed significant potential in addressing inflammatory conditions, with the nature of substituents playing a crucial role in activity levels (Muralidharan et al., 2019). Additionally, studies on the antifungal effects of pyrimidin-amine derivatives against various fungi types underscore the versatility of these compounds in antimicrobial applications (Jafar et al., 2017).
Advanced Material and Chemical Analysis
In the realm of material science, the synthesis of fluorinated pyrimidines illustrates the potential for creating novel compounds with specific electronic and structural properties, beneficial for developing advanced materials with tailored functionalities (Ren et al., 2007). Furthermore, the rational design of pyrimidinylbenzoates as enzyme inhibitors integrates molecular docking and computational analyses, advancing our understanding of molecular interactions and facilitating the development of more effective agrochemicals (He et al., 2007).
Mechanism of Action
Target of Action
The primary targets of 4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its effects by inhibiting protein kinases . Protein kinases are responsible for transferring phosphate from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound can disrupt cellular signaling processes, potentially leading to the inhibition of cancer cell growth .
Biochemical Pathways
These pathways are critical for various cellular processes, including cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of 4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine’s action are likely related to its inhibition of protein kinases. By disrupting the function of these enzymes, the compound could potentially inhibit cancer cell growth and proliferation .
properties
IUPAC Name |
4-[4-(3-fluoropropoxy)phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-7-1-9-18-11-4-2-10(3-5-11)12-6-8-16-13(15)17-12/h2-6,8H,1,7,9H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQHZWHYTQBNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine |
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